molecular formula C8H16O4Si B11943413 3,3'-(Dimethylsilylene)bispropionic acid CAS No. 13617-15-7

3,3'-(Dimethylsilylene)bispropionic acid

Cat. No.: B11943413
CAS No.: 13617-15-7
M. Wt: 204.30 g/mol
InChI Key: GBWOXZNEMWSIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(Dimethylsilylene)bispropionic acid (CAS No. 13617-15-7) is a silicon-bridged dicarboxylic acid with the molecular formula C₈H₁₆O₄Si and a molecular weight of 204.09 g/mol. Its structure consists of two propionic acid moieties connected via a dimethylsilylene (-Si(CH₃)₂-) bridge. This compound is notable for its unique combination of carboxylic acid reactivity and silicon-derived stability, making it a candidate for applications in polymer crosslinking, silicone-based materials, and biomedical engineering .

Properties

CAS No.

13617-15-7

Molecular Formula

C8H16O4Si

Molecular Weight

204.30 g/mol

IUPAC Name

3-[2-carboxyethyl(dimethyl)silyl]propanoic acid

InChI

InChI=1S/C8H16O4Si/c1-13(2,5-3-7(9)10)6-4-8(11)12/h3-6H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

GBWOXZNEMWSIQQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(=O)O)CCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3,3’-(Dimethylsilylene)bispropionic acid typically involves the reaction of dimethylchlorosilane with propionic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3,3’-(Dimethylsilylene)bispropionic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-(Dimethylsilylene)bispropionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Dimethylsilylene)bispropionic acid involves its interaction with molecular targets through its silicon and propionic acid groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound can facilitate the transport of therapeutic agents across biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dimethylsilylene bridge distinguishes this compound from analogs with sulfur (S), selenium (Se), or oxygen (O) bridges. Below is a detailed comparison:

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Bridge Type Key Structural Features
3,3'-(Dimethylsilylene)bispropionic acid 13617-15-7 C₈H₁₆O₄Si 204.09 Dimethylsilylene Silicon bridge with methyl groups
3,3′-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid 4265-59-2 C₉H₁₆O₄S₂ 252.36 Thioether (S–S) Sulfur-based bridge with propane backbone
3,3'-Diselenobispropionic acid N/A C₆H₁₀O₄Se₂ ~303.92 Diselenide (Se–Se) Selenium bridge with redox activity
3,3'-Dithiobispropionic acid (hypothetical) N/A C₆H₁₀O₄S₂ ~218.28 Disulfide (S–S) Simpler sulfur bridge without alkyl groups

Physicochemical Properties

  • Silicon Bridge (Target Compound): Stability: The Si–C bond offers high thermal and oxidative stability compared to S or Se analogs, which are prone to redox reactions . Hydrophobicity: The methyl groups on silicon enhance hydrophobicity, influencing solubility in organic solvents. Applications: Used in silicone polymers and crosslinkers due to non-polar character .
  • Sulfur Bridge (CAS 4265-59-2):

    • Reactivity: Thioether bonds (S–S) participate in redox reactions but are less stable than silicon bridges.
    • Polarity: Higher polarity than silicon analogs, increasing water solubility .
  • Selenium Bridge (Diselenodipropionic Acid): Redox Activity: Se–Se bonds are highly redox-active, useful in antioxidant research and catalysis . Instability: Prone to oxidation, limiting long-term applications.

Research Findings

  • Silicon Compounds: Studies highlight the dimethylsilylene bridge’s resistance to hydrolysis and oxidation, making it suitable for controlled drug delivery systems .
  • Sulfur Analogs: Thioether-linked compounds are widely used in thiol-ene click chemistry but require stabilizing agents in acidic environments .
  • Selenium Analogs: Demonstrated efficacy in scavenging free radicals but degrade rapidly under UV light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.